

Independent Preclinical Findings of SEL120-34A: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	SEL120-34A	
Cat. No.:	B1457845	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical findings for the selective CDK8/CDK19 inhibitor, **SEL120-34A**, with alternative compounds. The information is supported by experimental data to aid in the evaluation of its therapeutic potential, particularly in the context of Acute Myeloid Leukemia (AML).

SEL120-34A (also known as RVU120 or Romaciclib) is a potent, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] Preclinical studies have demonstrated its efficacy in AML models, primarily through the inhibition of oncogenic transcriptional programs.[1][4][5] This guide summarizes key quantitative data, details common experimental protocols for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Comparative Analysis of Preclinical CDK8/CDK19 Inhibitors

The following table summarizes the available quantitative data for **SEL120-34A** and other notable CDK8/CDK19 inhibitors. This data is crucial for comparing their potency and selectivity.

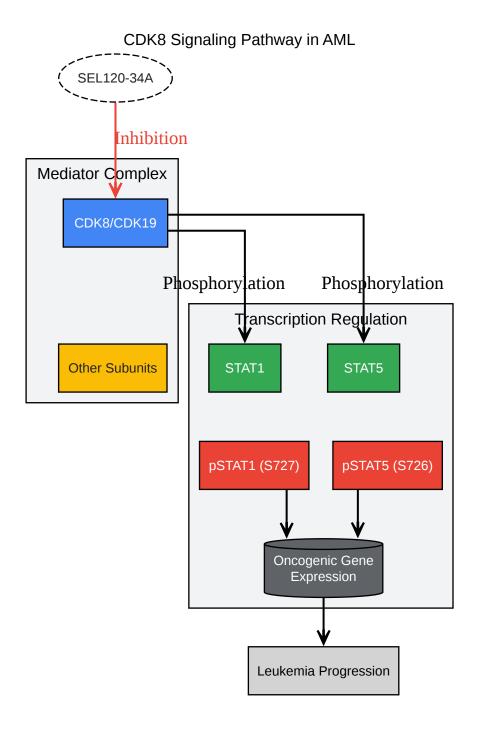


Compound	Target(s)	IC50 (CDK8)	IC50 (CDK19)	Kd (CDK8)	Key In Vivo Efficacy
SEL120-34A	CDK8/CDK19	4.4 nM[2]	10.4 nM[2]	3 nM[1]	Dose- dependent inhibition of AML tumor growth in xenograft models.[1][6]
Senexin B (BCD-115)	CDK8/CDK19	24-50 nM[2] [7]	-	140 nM[1]	Reduced tumor growth in an MCF-7 breast cancer xenograft model.[8]
Cortistatin A	CDK8/CDK19	15 nM[9]	-	17 nM[10]	Anti-leukemic activity in AML models. [10][11]
TSN084	Multi-kinase (including CDK8/19)	>50% inhibition at 100 nM[4]	>50% inhibition at 100 nM[4]	-	Inhibited tumor growth in various drug-resistant cancer models.[4]

Signaling Pathway and Experimental Workflow

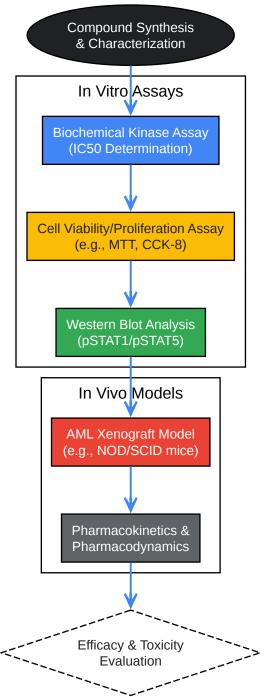
To visually represent the underlying biological processes and experimental designs, the following diagrams were generated using the DOT language.







Preclinical Evaluation of CDK8 Inhibitors



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